molecular formula C22H16N2O2 B13740018 trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide CAS No. 33474-61-2

trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide

Cat. No.: B13740018
CAS No.: 33474-61-2
M. Wt: 340.4 g/mol
InChI Key: AADFBKFELOITOB-UHFFFAOYSA-N
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Description

trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide: is an organic compound with the molecular formula C22H16N2O2. It is a derivative of phthalimide and aziridine, characterized by the presence of two phenyl groups attached to the aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide typically involves the reaction of phthalimide with 2,3-diphenylaziridine. One common method includes the use of a base such as sodium hydride to deprotonate the phthalimide, followed by the addition of 2,3-diphenylaziridine under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Its ability to interact with biological targets and induce cell cycle arrest makes it a promising candidate for further drug development .

Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties .

Mechanism of Action

The mechanism of action of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide involves its interaction with molecular targets, leading to various biological effects. In the context of anticancer activity, the compound is known to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide stands out due to the combination of the phthalimide and aziridine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

33474-61-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,3-diphenylaziridin-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)24(21)23-19(15-9-3-1-4-10-15)20(23)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

AADFBKFELOITOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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